Macrocycle Planarity: CoTFPP Remains Planar While Mn(III) and Fe(III) Analogs Are Significantly Distorted
Among the first-row transition metal complexes of meso-tetrakis(pentafluorophenyl)porphyrin (TFPP), the Co(II) complex adopts an essentially planar porphyrin core geometry. In contrast, the Mn(III) and Fe(III) congeners exhibit substantial nonplanar distortions due to axial chloride ligation. X‑ray crystallographic and DFT analyses of the entire TFPP series show that CoTFPP, NiTFPP, CuTFPP and ZnTFPP are planar (Δ24 = 0.003–0.021 Å, ΔCβ = 0.004–0.041 Å), whereas Mn(III)TFPPCl and Fe(III)TFPPCl are distinctly nonplanar (Δ24 = 0.101–0.143 Å, ΔCβ = 0.080–0.112 Å) [1]. Planarity minimizes inner-sphere reorganization energy and maximizes electronic communication between the metal center and the porphyrin π‑system, directly impacting catalytic electron-transfer efficiency.
| Evidence Dimension | Mean-plane displacement of the 24-atom porphyrin core (Δ24) and β‑carbon displacement (ΔCβ) |
|---|---|
| Target Compound Data | Δ24 = 0.003–0.021 Å; ΔCβ = 0.004–0.041 Å (planar) |
| Comparator Or Baseline | Mn(III)TFPPCl: Δ24 = 0.101–0.143 Å, ΔCβ = 0.080–0.112 Å (nonplanar); Fe(III)TFPPCl: Δ24 = 0.101–0.143 Å, ΔCβ = 0.080–0.112 Å (nonplanar) |
| Quantified Difference | CoTFPP is planar; Mn/Fe analogs are approximately 5–7× more displaced from the mean plane (Δ24 difference up to ~0.12 Å) |
| Conditions | Single-crystal X‑ray diffraction and DFT-optimized geometries; J. Porphyrins Phthalocyanines 2024 |
Why This Matters
A planar macrocycle ensures predictable metal-centered redox behavior and catalytic selectivity, making CoTFPP the only planar TFPP complex among the catalytically active first-row metals (Co, Ni, Cu, Zn), while the distorted Mn/Fe analogs introduce axial ligand-dependent steric effects unsuitable for applications requiring a well-defined, symmetric active site.
- [1] Deval AK, Sankar M. Structural, photophysical, and electrochemical redox properties of meso-tetrakis(pentafluorophenyl)porphyrins. J Porphyrins Phthalocyanines. 2024;28(2):97-106. doi:10.1142/S1088424624500019. View Source
